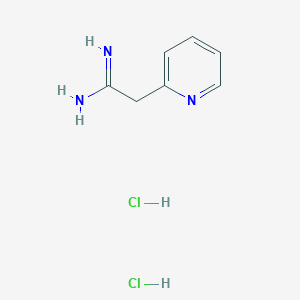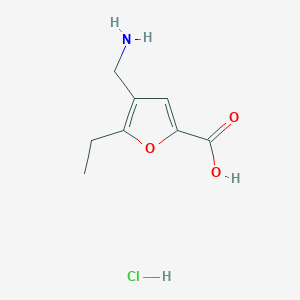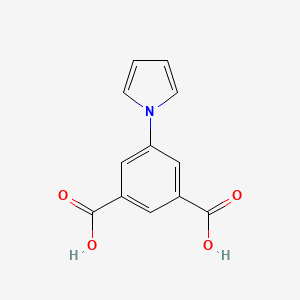
2-Pyridin-2-ylethanimidamide dihydrochloride
Overview
Description
2-Pyridin-2-ylethanimidamide dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C7H9N3 2HCl and a molecular weight of 208.09 .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-ylethanimidamide dihydrochloride is represented by the formula C7H11Cl2N3 . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
2-Pyridin-2-ylethanimidamide dihydrochloride has a molecular weight of 208.09 . Additional physical and chemical properties such as melting point, boiling point, and density may be available in specialized chemical databases or literature.Scientific Research Applications
Proteomics Research
2-Pyridin-2-ylethanimidamide dihydrochloride: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to isolate and study protein interactions, post-translational modifications, and protein functions within biological samples.
Drug Development
In the field of drug development, 2-Pyridin-2-ylethanimidamide dihydrochloride serves as a precursor for synthesizing novel compounds with potential therapeutic effects. For instance, derivatives of this compound have been evaluated for their anti-fibrotic activities, showing promise in the development of new medications for treating fibrosis .
Catalysis
This compound finds its application in catalysis research. It can act as a ligand or a catalyst in various chemical reactions, facilitating the development of new catalytic processes that are more efficient and environmentally friendly.
Material Synthesis
2-Pyridin-2-ylethanimidamide dihydrochloride: is also significant in material synthesis. It can be involved in the creation of novel materials with unique properties, which can be applied in industries such as electronics, coatings, and nanotechnology.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in the qualitative and quantitative analysis of chemical substances. It helps in the development of new analytical methods and techniques .
Biotechnology
The compound’s role in biotechnology includes its use in the study of biochemical processes and mechanisms. It can be a part of assays and experiments that aim to understand and manipulate biological systems for practical applications, such as in agriculture, food production, and medicine .
Pharmacology
Within pharmacology, 2-Pyridin-2-ylethanimidamide dihydrochloride is employed in the study of drug actions and effects. It may be used to investigate the pharmacodynamics and pharmacokinetics of new drugs, contributing to safer and more effective treatments .
Environmental Science
Lastly, this compound is used in environmental science to study the impact of chemicals on ecosystems. It can be part of research into pollution, toxicology, and the development of environmentally sustainable practices .
properties
IUPAC Name |
2-pyridin-2-ylethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVHFRUFHXQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)


![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)









